molecular formula C6H7N3 B1278472 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 53493-80-4

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

カタログ番号: B1278472
CAS番号: 53493-80-4
分子量: 121.14 g/mol
InChIキー: NBXIOQTYZWAAEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIOQTYZWAAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449623
Record name 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53493-80-4
Record name 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Functionalization Via Ring Construction:

A powerful strategy for ensuring specific substitution patterns involves building the pyrrolo[3,4-d]pyrimidine ring from a pyrroline (B1223166) precursor that already contains the desired substituents. Research has demonstrated that 1,2-substituted-3-amino-4-cyano-3-pyrrolines can be cyclized to form the corresponding 6,7-substituted-dihydropyrrolo[3,4-d]pyrimidines. rsc.org The reaction with reagents like formamide, guanidine, or thiourea (B124793) builds the pyrimidine (B1678525) ring onto the substituted pyrroline, thereby fixing the position of the substituents on the pyrrole (B145914) moiety. rsc.org This approach allows for regiocontrol at what will become the C6 and C7 positions of the final product.

Regioselective Functionalization of the Pyrimidine Ring:

As discussed in section 2.3.1, nucleophilic aromatic substitution is a highly regioselective method for functionalizing the pyrimidine (B1678525) part of the scaffold. The displacement of a leaving group, such as a chlorine atom at the C4 position, provides a reliable way to introduce a wide variety of amine-containing substituents at that specific site. nih.gov This method is fundamental in the synthesis of derivatives like those investigated as ATR kinase inhibitors. nih.govresearchgate.net

Iii. Chemical Reactivity and Mechanistic Studies of 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidine Analogues

Reaction Pathways and Transformation Mechanisms of the Pyrrolo[3,4-d]pyrimidine Ring System

The construction of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core often involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyrrolidine (B122466) framework. A key synthetic route utilizes 3-amino-4-cyano-3-pyrrolines as versatile precursors. The reaction of these intermediates with various one-carbon electrophiles, such as formamide, guanidine, or thiourea (B124793), leads to the formation of the fused pyrimidine ring, yielding the corresponding dihydropyrrolo[3,4-d]pyrimidines. rsc.org

The general mechanism for this transformation is believed to proceed through an initial nucleophilic attack of the enamine-like 3-amino group of the pyrroline (B1223166) onto the electrophilic carbon of the reagent (e.g., formamide). This is followed by an intramolecular cyclization, where the nitrogen of the cyano group attacks the newly formed intermediate. Subsequent tautomerization and elimination steps result in the formation of the aromatic pyrimidine ring fused to the pyrrolidine ring.

Table 1: Synthesis of this compound Analogues from 3-Amino-4-cyano-3-pyrrolines. rsc.org

Starting Pyrroline SubstituentsReagentResulting Pyrrolo[3,4-d]pyrimidine
1,2-DisubstitutedFormamide4-Hydroxy-6,7-disubstituted-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
1,2-DisubstitutedGuanidine2,4-Diamino-6,7-disubstituted-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
1,2-DisubstitutedThiourea2-Mercapto-4-amino-6,7-disubstituted-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Another significant reaction pathway involves the formation of spiro-pyrrolo[3,4-d]pyrimidine derivatives. These complex structures can be synthesized through one-pot condensation reactions, for instance, by reacting ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, isatin, primary amines, and tert-butyl isocyanide. tandfonline.com Such multi-component reactions are highly efficient in building molecular complexity in a single step.

Stereochemical Considerations in this compound Chemistry

The stereochemistry of this compound analogues is an important aspect, particularly for their interaction with biological targets. The pyrrolidine ring of the scaffold is not planar and can adopt different conformations. The substituents on the pyrrolidine ring can exist in various stereochemical relationships, leading to the possibility of diastereomers and enantiomers.

In the context of spiro-pyrrolo[3,4-d]pyrimidine derivatives, the spirocyclic nature of the compounds introduces additional conformational constraints and stereochemical complexity. researchgate.net The specific conformations adopted by these molecules can significantly influence their biological activity.

While the synthesis of specific stereoisomers of this compound derivatives is a crucial area of research, detailed studies on stereochemical control during the synthesis of the core ring system are not extensively reported in the available literature. The development of asymmetric syntheses to access enantiomerically pure derivatives remains an important goal for medicinal chemistry applications.

Stability and Degradation Pathways Relevant to Pyrrolo[3,4-d]pyrimidine Compounds

The stability of the this compound ring system is a key factor in its suitability for pharmaceutical development. The fused ring system contains both a pyrrole (B145914) and a dihydropyrimidine (B8664642) moiety, each with its own characteristic stability and degradation profiles.

The pyrimidine ring, in general, can undergo reductive degradation. researchgate.net This pathway typically involves the enzymes dihydropyrimidine dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. researchgate.net While this is a biological degradation pathway, it provides insight into the potential metabolic fate of the pyrimidine portion of the molecule. The dihydropyrimidine ring is susceptible to ring opening under certain conditions.

Detailed studies on the specific degradation pathways of the this compound ring system under various conditions (e.g., acidic, basic, oxidative) are necessary to fully understand its chemical liabilities.

Table 2: Potential Sites of Instability in the this compound Ring System

Ring ComponentPotential Degradation PathwayInfluencing Factors
DihydropyrimidineReductive Ring OpeningEnzymatic activity, pH
PyrroleOxidation, HydrolysisOxidizing agents, pH

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The pharmacophore model for this compound derivatives targeting various enzymes, particularly kinases, highlights several critical features essential for high-affinity binding. The core scaffold itself serves as a crucial hinge-binding motif. The pyrimidine ring nitrogen atoms (N1 and N3) often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the enzyme's ATP-binding pocket.

Key pharmacophoric elements generally include:

A Hydrogen Bond Donor/Acceptor System: The pyrrolo[3,4-d]pyrimidine core, specifically the N-H group of the pyrrole ring and the nitrogen atoms of the pyrimidine ring, frequently engages in hydrogen bonding with the enzyme's hinge region.

A Lipophilic Pocket Occupying Group: Substituents at the C4 position of the pyrimidine ring are crucial for extending into a hydrophobic pocket, enhancing both potency and selectivity. Aromatic or heteroaromatic rings are commonly employed for this purpose.

A Solvent-Exposed Region Interacting Group: The substituent at the N6 position of the pyrrole ring typically projects towards the solvent-exposed region of the binding site. This position is tolerant of a wide range of modifications, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability.

Impact of Substituent Effects on Biological Activity

Positional and Electronic Effects of Substituents on the Pyrrolo[3,4-d]pyrimidine Scaffold

The position and electronic nature of substituents on the bicyclic core have a profound impact on the biological activity of these compounds.

C4-Position: This position is paramount for achieving high potency. Substitution with an aniline (B41778) or related aromatic group is a common strategy. The electronic properties of this substituent are critical; for example, in inhibitors of Aurora kinases, introducing an electron-withdrawing group on the C4-phenyl ring can modulate activity.

N6-Position: Modifications at this position are primarily used to improve pharmacokinetic properties. Introducing polar groups can enhance solubility, while carefully selected lipophilic groups can improve cell permeability. For instance, replacing a simple alkyl group with a morpholinoethyl group can significantly increase aqueous solubility without compromising potency.

C2-Position: While less frequently modified, substitution at the C2 position can influence selectivity. Small, non-polar groups are generally preferred, as bulky substituents can lead to steric clashes within the ATP binding site.

The following table summarizes the general effects of substitutions at different positions on the scaffold.

PositionType of SubstituentGeneral Effect on Activity
C4 Substituted Phenyl/AnilineDirectly impacts potency and selectivity by interacting with a key hydrophobic pocket.
N6 Alkyl, Cycloalkyl, MorpholinoalkylModulates solubility, permeability, and other pharmacokinetic properties.
C2 Small Alkyl/Amino GroupsCan fine-tune selectivity; often less impactful on overall potency compared to C4.

Stereoisomeric Influences on Biological Activity

When a chiral center is introduced into a substituent, the stereochemistry can have a significant effect on biological activity. This is often observed when the substituent at the N6 or C4 position contains a stereocenter. For example, in a series of polo-like kinase 1 (PLK1) inhibitors, the (R)-enantiomer of a compound bearing a chiral aminopiperidinyl moiety at the C4-position was found to be significantly more potent than its (S)-counterpart. This difference in activity is attributed to the specific three-dimensional orientation of the substituent, which allows for optimal interactions with a specific sub-pocket in the enzyme's active site. The more active enantiomer typically achieves a more favorable binding conformation, leading to a lower energy state and higher affinity.

Rational Design Principles for Optimized Pyrrolo[3,4-d]pyrimidine Derivatives

The rational design of optimized derivatives is guided by a combination of SAR data, X-ray crystallography of protein-ligand complexes, and computational modeling. Key principles include:

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core hinge-binding motif, other parts of the molecule can be replaced with bioisosteres to improve properties. For example, replacing a metabolically liable methoxy (B1213986) group on a C4-phenyl ring with a more stable fluoro or cyano group.

Structure-Based Drug Design (SBDD): X-ray crystal structures of inhibitors bound to their target enzymes provide a detailed map of the binding site. This allows for the precise design of new substituents that can form additional favorable interactions, such as hydrogen bonds or van der Waals contacts, with specific amino acid residues, thereby increasing potency and selectivity.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds, often guided by structural information.

Optimization of Physicochemical Properties: A critical aspect of design is the simultaneous optimization of potency and drug-like properties (e.g., solubility, permeability, metabolic stability). This often involves modifying the N6-substituent, which projects into the solvent-exposed region, allowing for the introduction of polar groups or functionalities that mitigate metabolic liabilities without disrupting the core binding interactions.

The table below illustrates the application of these design principles in modifying a hypothetical lead compound.

Lead Compound MoietyDesign Principle AppliedModified MoietyIntended Improvement
C4-PhenylStructure-Based Design3-Fluoro-4-methoxyphenylEnhance binding affinity via new interaction with a specific residue.
N6-CyclohexylPhysicochemical OptimizationN-methyl-piperidineImprove aqueous solubility and reduce lipophilicity.
Pyrrole N-HBioisosteric ReplacementN/A (Core modification)Modulate hinge-binding affinity or alter core electronics.

Kinase Inhibitory Activities

Derivatives of this compound have demonstrated inhibitory activity against a range of kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of these kinases is often implicated in diseases such as cancer.

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA damage. nih.govresearchgate.net As such, ATR kinase is a significant target for cancer therapy. nih.gov A series of this compound derivatives have been identified as a novel class of ATR inhibitors. nih.gov

One notable compound, 5g , demonstrated a half-maximal inhibitory concentration (IC50) of 0.007 μM against ATR kinase. nih.govresearchgate.net This compound exhibited significant in vitro anti-tumor activity and was shown to decrease the phosphorylation of ATR and its downstream signaling proteins. nih.govresearchgate.net Further research into 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines led to the discovery of compound 48f , which also showed promise as an ATR inhibitor. nih.gov

CompoundTarget KinaseIC50 (μM)Key Findings
5gATR0.007Potent ATR kinase inhibitor with in vitro anti-tumor activity. nih.govresearchgate.net
48fATRN/APromising ATR inhibitor with a favorable pharmacokinetic profile. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. nih.gov The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a related scaffold, has been successfully utilized to develop highly selective CDK2 inhibitors. nih.govresearchgate.net Starting from a high-throughput screening hit, researchers developed a series of compounds with a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core that showed significant selectivity for CDK2 over other CDKs like CDK1, 4, 6, 7, and 9. nih.gov

While direct inhibitory data for this compound derivatives on CDK2 is less prevalent in the reviewed literature, the structural similarity to potent CDK2 inhibitors suggests this is a promising area for further investigation. The pyrazolo[3,4-d]pyrimidine scaffold, another related structure, has been extensively explored for CDK2 inhibition, with some derivatives showing potent activity. nih.govnih.gov

Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases involved in cell adhesion, migration, and proliferation. frontiersin.org Their overexpression is linked to the progression of several cancers. nih.gov Derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo researchgate.netnih.govpyrimidine have been disclosed as inhibitors of FAK and/or Pyk2. google.com These compounds are being investigated for their potential to inhibit tumor growth and metastasis. google.com

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been a focus for developing FAK inhibitors. mdpi.comnih.gov By replacing the 2,4-diaminopyrimidine (B92962) core with this heterocyclic system, researchers have developed potent FAK inhibitors. mdpi.com For instance, a 7H-pyrrolo[2,3-d]pyrimidine derivative bearing a dimethylphosphine (B1204785) oxide moiety exhibited a nanomolar IC50 value against FAK. nih.gov

The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, including Her2, plays a crucial role in cell growth and proliferation. nih.gov Overexpression or mutation of these receptors is a hallmark of many cancers. The pyrrolo[2,3-d]pyrimidine scaffold has been a productive starting point for the development of EGFR and Her2 inhibitors. researchgate.nettandfonline.com For example, PKI166 is a pyrrolo[2,3-d]pyrimidine derivative that has shown potent inhibition of EGFR. researchgate.net

Studies on various substituted pyrrolo[2,3-d]pyrimidines have shown that the presence of an N4-phenyl substitution is often necessary for inhibitory activity against EGFR. nih.gov While specific data on this compound derivatives as EGFR/Her2 inhibitors is limited in the provided context, the broader class of pyrrolopyrimidines has a well-established history in targeting these kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Several heterocyclic compounds, including pyrimidine derivatives, have been investigated as VEGFR2 inhibitors. nih.gov Pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as type-II inhibitors of VEGFR2 kinase, meaning they bind to the inactive conformation of the enzyme. documentsdelivered.com

The related furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) scaffolds have also yielded potent VEGFR2 inhibitors. researchgate.net Although direct evidence for this compound derivatives as VEGFR2 inhibitors is not prominent in the search results, the general applicability of the broader pyrimidine class in this area suggests potential.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. google.com 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of Hsp90. google.com These compounds are being explored for their potential use in treating cancers characterized by abnormal cell growth. google.com

The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for Hsp90 inhibition, with some derivatives showing remarkable activity against the Hsp90 protein. nih.gov

Anticancer Potential of this compound Derivatives

Derivatives of the this compound scaffold have shown significant promise as anticancer agents. ontosight.ai Their therapeutic potential stems from their ability to inhibit crucial cellular pathways involved in cancer cell proliferation and survival, particularly the DNA Damage Response (DDR) pathway. researchgate.netlife-future-project.eu

A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives across a variety of human cancer cell lines. These compounds have shown efficacy as single agents, particularly in cell lines with specific genetic deficiencies. nih.gov For instance, one derivative, compound 48f , displayed strong monotherapy efficacy in tumor cells deficient in ataxia-telangiectasia mutated (ATM) kinase. nih.gov The antiproliferative activity of these derivatives highlights their potential as targeted cancer therapeutics.

CompoundCancer Cell LineCancer TypeIC₅₀/GI₅₀ (µM)Reference
Compound 48fLoVoColon Cancer0.040 nih.gov
Compound 48fSW620Colon Cancer0.095 nih.gov
Compound 48fOVCAR-3Ovarian Cancer0.098 nih.gov
Compound 10aPC3Prostate Cancer0.19 nih.gov
Compound 10bMCF-7Breast Cancer1.66 nih.gov
Compound 9eA549Lung Cancer4.55 nih.gov
Compound 6fBroad spectrum activity across 60 cell linesSubmicromolar elsevierpure.com

The anticancer effects of these derivatives are often mediated through the induction of programmed cell death, or apoptosis. nih.gov Studies on novel pyrrolo[2,3-d]pyrimidine derivatives have shown that their cytotoxic activity is linked to a significant increase in the percentage of late apoptotic cells. nih.gov

Mechanistic investigations revealed that these compounds can trigger the intrinsic mitochondrial apoptotic pathway. This is evidenced by a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, activation of this pathway leads to increased levels of caspase-9 and caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov In addition to inducing apoptosis, these compounds can also cause cell cycle arrest at different phases, thereby halting the proliferation of cancer cells. nih.gov For example, compound 9e was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov

A key strategy for the application of this compound derivatives in oncology is through synthetic lethality. diffundit.com This approach targets a genetic vulnerability in cancer cells, where the inhibition of a specific pathway (e.g., a DDR pathway) is lethal only to cells that have a pre-existing mutation in a related pathway. acs.org

Many derivatives of this scaffold have been developed as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DDR pathway that senses replication stress. researchgate.netlife-future-project.eunih.gov ATR kinase is essential for the viability of replicating cells, making it an attractive anticancer drug target based on synthetic lethality. nih.gov Inhibiting ATR can be synthetically lethal in cancer cells with deficiencies in other DDR components, such as the ATM kinase. researchgate.netnih.gov For example, compound 5g was identified as a potent ATR inhibitor with an IC₅₀ value of 0.007 μM. life-future-project.eunih.gov Similarly, compound 48f also acts as an ATR inhibitor with an IC₅₀ of 0.0030 μM. nih.gov The synergistic activity of these compounds with other DNA damaging agents like cisplatin (B142131) and PARP inhibitors further underscores their potential in synthetic lethality-based cancer therapies. nih.gov

Antimicrobial and Antifungal Efficacy

The pyrrolo-pyrimidine scaffold has also been explored for its antimicrobial properties. Various synthesized derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net

In one study, pyrrolo[2,3-d]pyrimidine derivatives 3b and 3c showed potent activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was more effective than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net Against the fungus Candida albicans, several compounds including 3a-d , 7a , 7e , and 11d exhibited excellent activity with MIC values ranging from 0.31-0.62 mg/mL, surpassing the efficacy of the standard antifungal fluconazole (B54011) (MIC 1.5 mg/mL). researchgate.net Other studies have reported moderate resistance of certain pyrimidine derivatives against Escherichia coli and Candida albicans. ekb.eg The broad-spectrum potential of these compounds makes them promising candidates for addressing the challenge of antibiotic resistance. nih.gov

Compound(s)OrganismTypeActivity (MIC mg/mL)Reference
3b, 3c, 7eStaphylococcus aureusGram-positive Bacteria0.31 researchgate.net
3a-d, 7a, 7e, 11dCandida albicansFungus0.31 - 0.62 researchgate.net
Ampicillin (Standard)Staphylococcus aureusGram-positive Bacteria0.62 researchgate.net
Fluconazole (Standard)Candida albicansFungus1.5 researchgate.net

G Protein-Coupled Receptor 119 (GPR119) Agonism

Derivatives of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidine have been identified as potent and selective agonists for the G Protein-Coupled Receptor 119 (GPR119). acs.orgnih.gov GPR119 is expressed in pancreatic β-cells and enteroendocrine cells in the intestine. acs.orgnih.gov Activation of this receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which stimulates glucose-dependent insulin (B600854) secretion and the release of incretins like glucagon-like peptide-1 (GLP-1). researchgate.netsemanticscholar.org

Through lead optimization, the compound 1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate (also known as GSK1104252A) was identified as a potent GPR119 agonist. acs.orgnih.gov This compound was shown to modulate the enteroinsular axis and improve glycemic control in rodent models, suggesting the potential utility of GPR119 agonists based on this scaffold for the treatment of type 2 diabetes. acs.orgnih.gov

Necroptosis Pathway Modulation via Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

The broader class of fused pyrrolo-heterocycles has been investigated for the ability to modulate necroptosis, a form of programmed necrotic cell death. This modulation is achieved through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver of inflammatory pathologies. rsc.orgfrontiersin.org

A series of 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netnih.govnih.govtriazole derivatives, which share a similar bicyclic core, were developed as potent necroptosis inhibitors. rsc.org The representative compound 26 from this series displayed potent anti-necroptotic activity and effectively inhibited RIPK1. rsc.org Molecular docking studies indicated that this compound binds to an allosteric pocket of RIPK1, acting as a type III inhibitor. rsc.org These findings highlight the potential of developing derivatives from the this compound family to target RIPK1 and mitigate necroptosis-related diseases. rsc.orgrsc.org

Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as kinase inhibitors.

In the development of ATR inhibitors, it was found that modifications at various positions of the scaffold had a significant impact on activity. For example, the nature of the substituent on the pyrimidine (B1678525) ring was found to be critical for potent ATR inhibition. Small, well-placed modifications could lead to orders of magnitude differences in inhibitory activity. These studies provide a roadmap for the rational design of future derivatives with improved therapeutic properties.

Conclusion

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has transitioned from a relatively obscure heterocyclic system to a privileged scaffold in modern medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives, particularly as potent kinase inhibitors, have established it as a promising platform for the development of new therapeutic agents. The remarkable success in targeting ATR kinase for cancer therapy is a testament to the potential of this scaffold. While the primary focus has been on oncology, the emerging evidence of anti-inflammatory properties suggests that the therapeutic applications of these compounds could extend to other areas, including neuroscience. Continued exploration of the chemical space around the this compound core is likely to yield even more exciting discoveries in the years to come.

An exploration of the synthetic pathways toward the this compound scaffold reveals a blend of classical heterocyclic chemistry and modern derivatization techniques. This bicyclic system, an isomer of the medicinally significant deazapurine core, is a key structure in the development of therapeutic agents, particularly kinase inhibitors. nih.govresearchgate.net The construction and functionalization of this scaffold are critical for creating diverse molecular libraries for biological screening.

Vi. Computational Chemistry and in Silico Approaches in Pyrrolo 3,4 D Pyrimidine Research

Molecular Docking Simulations for Target Interaction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine research, docking simulations are instrumental in elucidating how these compounds interact with their biological targets at a molecular level.

Research into a series of this compound derivatives identified them as a new class of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors. nih.govlife-future-project.euresearchgate.net One of the most potent compounds from this series, compound 5g, demonstrated an IC₅₀ value of 0.007 μM against ATR kinase. nih.govlife-future-project.eu Such studies are crucial for understanding the structure-activity relationships that govern the inhibitory potential of these compounds. nih.gov

Similarly, in silico studies on related spiro pyrrolo[3,4-d]pyrimidine derivatives have been conducted to predict their binding modes with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). rsc.orgrsc.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues within the active site of the target protein. For instance, certain spiro derivatives showed promising inhibitory potential against COX-1, with binding scores of -6.78 and -6.9 kcal/mol. rsc.org Another candidate demonstrated a binding energy of -6.26 kcal/mol through interaction with the amino acid residue Ile 523. rsc.org These computational predictions are often correlated with experimental data to validate the binding hypotheses. rsc.orgrsc.org

Molecular Docking Data of Pyrrolo[3,4-d]pyrimidine Derivatives
Compound/DerivativeTargetBinding Energy (kcal/mol)Interacting Residues
Spiro Pyrrolo[3,4-d]pyrimidine Analog 1COX-1-6.78Not Specified
Spiro Pyrrolo[3,4-d]pyrimidine Analog 2COX-1-6.9Not Specified
Spiro Pyrrolo[3,4-d]pyrimidine Analog 3COX-1-6.26Ile 523
Spiro Pyrrolo[3,4-d]pyrimidine Analog 4COX-2-6.5Arg120, Tyr355
Spiro Pyrrolo[3,4-d]pyrimidine Analog 5COX-2-5.5Arg120, Tyr355

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For the broader class of pyrrolopyrimidines, 2D and 3D-QSAR studies have been successfully applied to develop predictive models for various biological targets. For example, in a study on pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors, the best 2D QSAR model yielded a correlation coefficient (R²) of 0.9247, and the best 3D-QSAR model had an R² of 0.9297. eurekaselect.combenthamdirect.com The predictive power of these models was confirmed by high squared cross-validation correlation coefficients (Q²), which were 0.924 for the 2D model and 0.876 for the 3D model. eurekaselect.combenthamdirect.com

Similarly, 3D-QSAR studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors led to the development of a robust receptor-based comparative molecular field analysis (CoMFA) model with an r² of 0.98 and a q² of 0.78. nih.gov These models provide graphical representations, known as contour maps, which highlight the regions around the molecule where steric, electrostatic, or other properties are favorable or unfavorable for activity. This information is invaluable for designing new derivatives with enhanced potency. researchgate.net

QSAR Model Statistics for Pyrrolopyrimidine Derivatives
ScaffoldTargetQSAR Model TypeR² (Correlation Coefficient)Q² (Predictive Ability)
Pyrrolo[2,3-d]pyrimidineCDK42D-QSAR0.92470.924
Pyrrolo[2,3-d]pyrimidineCDK43D-QSAR0.92970.876
Pyrrolo[2,3-d]pyrimidin-4-amineJAK1Receptor-based CoMFA0.980.78
Pyrrolo[3,2-d]pyrimidineKDRCoMFA0.9120.542
Pyrrolo[3,2-d]pyrimidineKDRCoMSIA0.9550.552

Advanced Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique allows for the assessment of the stability of binding modes predicted by molecular docking and can reveal conformational changes in both the ligand and the protein upon binding.

For instance, MD simulations performed on complexes of 7H-pyrrolo[2,3-d]pyrimidine inhibitors with p21-activated kinase 4 (PAK4) have been used to investigate the inhibitory mechanisms at a molecular level. nih.govmdpi.comnih.gov The stability of the complex is often assessed by monitoring the root mean square deviation (RMSD) of the protein's backbone atoms over the simulation time. mdpi.com Stable simulations, where RMSD values reach a plateau, indicate that the ligand remains securely bound in the active site. mdpi.com

Following MD simulations, binding free energy calculations, commonly using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be performed to provide a more quantitative estimate of the binding affinity. nih.govnih.gov These calculations decompose the total binding free energy into various components, such as van der Waals, electrostatic, and solvation energies, offering a deeper understanding of the driving forces behind the molecular recognition process. nih.gov For a series of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, calculated binding free energies ranged from -36.784 kJ·mol⁻¹ for the most potent inhibitor to -34.694 kJ·mol⁻¹ for the least potent one. nih.govmdpi.com

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions and Pharmacokinetic Profiling

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. afjbs.com These computational tools predict various pharmacokinetic and toxicological parameters, helping to identify candidates with a higher probability of success in later stages of development.

Studies on various pyrrolopyrimidine derivatives frequently employ these methods to evaluate properties such as oral bioavailability, adherence to Lipinski's rule of five, and potential toxicity. afjbs.comnih.gov For example, in silico ADMET profiling of novel spiro pyrrolo[3,4-d]pyrimidine derivatives has been conducted to complement their pharmacological evaluation. rsc.org Similarly, computational analysis of pyrrolo[2,3-d]pyrimidine derivatives has shown favorable pharmacokinetic and safety profiles, supporting their potential as lead compounds. afjbs.com Online tools and algorithms like SwissADME and pkCSM are commonly used to predict a wide range of descriptors related to absorption, distribution, metabolism, excretion, and toxicity. eurekaselect.combenthamdirect.comnih.gov

Predicted ADMET Properties for Selected Pyrrolopyrimidine Derivatives
Compound ClassPrediction Tool/MethodKey Findings
Spiro Pyrrolo[3,4-d]pyrimidinesIn silico analysisEvaluated for drug-like properties. rsc.org
Pyrrolo[2,3-d]pyrimidine Urea DerivativeADMET ProfilingFavorable pharmacokinetic and safety profiles. afjbs.com
Pyrrolo[2,3-d]pyrimidine DerivativespkCSM protocolAdherence to Lipinski's rule of five, potential for good intestinal absorption. nih.gov
Pyrazolo[3,4-d]pyrimidine DerivativesDiscovery StudioCompliance with Lipinski's and Veber's rules, indicating likely oral bioavailability. researchgate.net
Pyrrolo[2,3-d]pyrimidine DerivativesSwissADME and ToxiMUsed to predict pharmacokinetic behavior and toxicity profiles. eurekaselect.combenthamdirect.com

Vii. Analytical Applications of 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidine Derivatives

Utilization as Derivatization Reagents in Mass Spectrometry-Based Assays

A notable derivative, N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-amine (DHPP), has been successfully employed as a derivatization reagent to improve the analysis of short-chain fatty acids (SCFAs), hydroxylated short-chain fatty acids (OH-SCFAs), and medium- and long-chain fatty acids (MLFAs). nih.govnih.govmdpi.comresearchgate.net

A global profiling method for SCFAs and OH-SCFAs has been developed utilizing DHPP as a tagging agent in conjunction with ultra-high performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-MS/MS) in parallel reaction monitoring (PRM) mode. nih.gov This methodology has been successfully applied to the analysis of various biological samples, including mouse fecal matter, serum, and liver tissues. nih.govmdpi.com The use of high-resolution PRM allows for the identification of unknown SCFA and OH-SCFA species and significantly reduces the occurrence of false positive results. nih.gov In one study, this approach led to the characterization of 40 different analytes, comprising 10 SCFAs and 30 OH-SCFAs. nih.gov

For accurate quantification in mass spectrometry, especially when dealing with complex biological matrices, the use of internal standards is crucial to correct for matrix effects and variations in instrument response. nih.gov A deuterated version of the derivatization reagent, d6-N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-amine (d6-DHPP), has been synthesized and utilized for this purpose. nih.govresearchgate.net By tagging standards with d6-DHPP, a set of stable isotope-labeled internal standards can be generated in parallel. nih.govresearchgate.net This approach has been shown to remarkably reduce matrix effects in the analysis of SCFAs and OH-SCFAs. nih.gov This isotopic labeling strategy provides a robust method for achieving accurate and reliable multiplexed quantification of these fatty acids in complex biological samples. nih.govresearchgate.net

Improvement of Chromatographic Performance in Analytical Separations

In addition to enhancing mass spectrometric detection, derivatization with DHPP also leads to a significant improvement in the chromatographic performance for the separation of fatty acids. nih.govnih.govresearchgate.net The derivatization process alters the physicochemical properties of the analytes, leading to better retention and peak shape in reversed-phase liquid chromatography. nih.gov This improved separation is essential for the accurate quantification of individual fatty acids, especially in complex mixtures where isomers may be present. nih.gov

Viii. Patent Landscape and Commercial Implications in Pyrrolo 3,4 D Pyrimidine Research

Analysis of Patent Filings Related to 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

An analysis of the patent landscape reveals a concentrated effort to protect novel derivatives of the this compound core, primarily targeting protein kinases involved in cancer progression. While the broader pyrrolopyrimidine class is heavily patented by major pharmaceutical companies such as Pfizer and Incyte for applications like Janus Kinase (JAK) inhibition, the filings for the specific this compound isomer are more recent and specialized. unifiedpatents.comgreyb.com

Key patent filings indicate a strategic focus on the development of these compounds as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA Damage Response (DDR) pathway. nih.govresearchgate.netnih.gov This is a significant area of cancer research, as inhibiting ATR can selectively kill cancer cells with specific genetic vulnerabilities.

A notable example includes a Chinese patent application, CN116768902A, which explicitly claims a "6, 7-dihydro-5h-pyrrolo [3,4-d] Pyrimidine (B1678525) Compound" and its preparation method and application. unifiedpatents.com An older Canadian patent, CA817888A, also covers "6,7-dihydro-5h-pyrrolo(3,4-d) pyrimidines," indicating an early but perhaps less commercially exploited interest in this scaffold. google.com The table below summarizes key patent filings and research that are shaping the intellectual property domain for this compound class.

Interactive Data Table: Key Patents and Research for this compound Derivatives

Patent/Publication NumberTitleAssignee/AffiliationKey Therapeutic Target/Application
CN116768902A 6, 7-dihydro-5h-pyrrolo [3,4-d] Pyrimidine Compound, and Preparation Method, Pharmaceutical Composition and Application ThereofNot specified in available dataTherapeutic agent, likely in oncology
CA817888A google.com6,7-dihydro-5h-pyrrolo(3,4-d) pyrimidinesNot specified in available dataGeneral chemical scaffold
Jiao, Y. et al. (2022) nih.govDiscovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitorsSichuan UniversityATR Kinase Inhibitors for cancer therapy (e.g., ovarian cancer)
Hou, Y. et al. (2023) nih.govDiscovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug designShenyang Pharmaceutical UniversityATR Kinase Inhibitors for cancer therapy (synthetic lethality)
CN102584828 chemicalbook.comReferenced for synthesis of a related intermediateNot specified in available dataIntermediate for pharmaceutical synthesis

The research findings underpinning these patent trends are significant. For instance, a 2022 study reported the discovery of a series of this compound derivatives as a new class of potent ATR inhibitors. nih.gov One compound from this series exhibited an IC50 value of 0.007 μM against ATR kinase and displayed good anti-tumor activity. nih.gov A subsequent 2023 publication detailed the design of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, also as ATR inhibitors. nih.gov The lead compound from this study, 48f, showed an IC50 of 0.0030 μM against ATR and demonstrated synergistic activity when combined with other anticancer agents like olaparib. nih.gov These findings provide a strong scientific rationale for the commercial pursuit and patenting of this specific chemical scaffold.

Emerging Trends in Intellectual Property for Pyrrolo[3,4-d]pyrimidine-Based Therapeutic Candidates

The intellectual property trends for pyrrolo[3,4-d]pyrimidine-based compounds are clearly pointing towards their development as highly selective and potent kinase inhibitors for targeted cancer therapy. The most prominent emerging trend is the focus on synthetic lethality by targeting the ATR kinase. nih.govnih.gov This approach is particularly promising for treating cancers with deficiencies in other DNA repair proteins, such as ATM. The recent publications highlight the potential for these compounds to be used both as monotherapies and in combination with other DNA-damaging agents or PARP inhibitors, creating a broad scope for future patent claims covering combination therapies.

Another emerging trend is the exploration of structural modifications to the core this compound scaffold to improve pharmacokinetic properties and selectivity. The development of 7,7-dimethyl derivatives, for example, represents an effort to optimize the lead compounds for better drug-like properties, which will likely be a key feature of future patent applications. nih.gov

Commercially, the focused patenting of these derivatives by academic institutions and emerging biotech companies suggests a strategy of developing a strong intellectual property position before seeking partnerships or licensing agreements with larger pharmaceutical firms. The high level of interest in kinase inhibitors for oncology ensures that novel scaffolds with demonstrated potency and selectivity, such as the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, will be valuable assets. semanticscholar.orgmdpi.com As these therapeutic candidates advance through preclinical and clinical development, we can anticipate an increase in patent filings covering not only the composition of matter but also methods of use, specific formulations, and manufacturing processes.

Ix. Future Perspectives and Translational Research Opportunities for 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidine Compounds

Continued Development of Novel Therapeutic Agents

The primary focus of therapeutic development for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compounds has been on inhibiting Ataxia telangiectasia and Rad3-related (ATR) kinase, a crucial regulator in the DNA Damage Response (DDR) pathway. researchgate.netnih.gov Targeting ATR is a promising anticancer strategy, particularly for tumors with existing DNA repair deficiencies, based on the principle of synthetic lethality. nih.gov

Researchers have successfully designed and synthesized series of this compound derivatives that demonstrate potent and selective ATR inhibition. nih.gov Structure-activity relationship (SAR) studies have guided the optimization of these molecules, leading to the identification of lead compounds with significant antitumor activity. For instance, compound 5g from one series showed an IC₅₀ value of 0.007 µM against ATR kinase and could significantly reduce the phosphorylation of ATR and its downstream targets in vitro. researchgate.netnih.gov Another study, utilizing structure-based drug design, led to the discovery of compound 48f (a 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative), which exhibited an even more potent IC₅₀ of 0.0030 µM against ATR. nih.gov This compound displayed strong efficacy in ATM-deficient tumor cell lines and acted synergistically with other agents like cisplatin (B142131) and olaparib. nih.gov

Future work will likely focus on refining these lead compounds to improve their pharmacokinetic profiles, enhance their selectivity, and overcome potential resistance mechanisms. The development of next-generation inhibitors will leverage the existing SAR knowledge to create agents with superior therapeutic windows for clinical investigation.

Exploration of Undiscovered Biological Targets and Pathways

While ATR kinase is a well-validated target for this scaffold, the versatility of the pyrrolopyrimidine core suggests it could interact with a range of other biological targets. ekb.eg The structural similarity to adenine, the natural ligand for ATP, makes it an adaptable platform for designing inhibitors for various kinases crucial to cellular regulation. researchgate.net

Future research should expand beyond the DDR pathway to explore other potential targets. For example, a study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives found that these compounds exhibited significant anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes. rsc.org The most potent compounds showed high selectivity for COX-2, suggesting a completely different therapeutic avenue in inflammatory diseases. rsc.org

Furthermore, the broader class of pyrrolopyrimidines has been successfully developed to target a multitude of kinases involved in cancer, such as Janus kinases (JAK1/JAK2), cyclin-dependent kinases (CDKs), and c-Src. ekb.egresearchgate.net One study identified a pyrrolopyrimidine compound as a potent and selective inhibitor of breast tumor kinase. nih.gov This precedent strongly supports the rationale for screening this compound libraries against a wider panel of kinases and other enzyme families to uncover novel biological activities and expand their therapeutic applications beyond oncology.

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of potent molecules like this compound derivatives can be limited by suboptimal pharmacological properties, such as poor aqueous solubility. nih.gov Advanced drug delivery systems and nanotechnology offer powerful tools to overcome these challenges. While specific applications of nanotechnology to this exact scaffold are not yet extensively reported, the principles have been widely applied to other heterocyclic anticancer agents. researchgate.net

Nanoformulations, such as lipid-based nanoparticles (e.g., liposomes), polymeric nanoparticles, and gold nanoparticles, can encapsulate therapeutic agents to improve their stability, solubility, and bioavailability. nih.govbjbabs.org These systems can be engineered for controlled, sustained release, which maintains therapeutic drug concentrations for longer periods and reduces plasma fluctuations, thereby minimizing side effects. nih.gov

Crucially for anticancer agents, nanoparticles can be designed for targeted delivery. bjbabs.org By modifying the nanoparticle surface with specific ligands (e.g., antibodies or peptides), they can be directed to specific tissues or cell types, such as tumor cells. bjbabs.org This targeted approach maximizes the drug concentration at the site of action while minimizing exposure to healthy tissues, which is particularly valuable for cytotoxic agents. bjbabs.org The unique physicochemical properties of heterocyclic compounds make them promising candidates for integration into these future drug delivery systems. researchgate.net

Application of Green Chemistry Principles in Scalable Synthesis

As promising drug candidates advance toward clinical application, the development of efficient, cost-effective, and environmentally sustainable synthetic routes becomes critical. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

For the synthesis of pyrrolopyrimidine and related heterocyclic scaffolds, several green chemistry approaches have been explored. These include:

One-Pot, Multicomponent Reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. researchgate.net

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water is a key goal. researchgate.net The synthesis of spiroheterocycles using a bio-organic catalyst has been successfully demonstrated in aqueous media. researchgate.net

Sustainable Catalysts: The use of reusable, non-toxic, and biocompatible catalysts, such as taurine (B1682933) (a bio-organic acid) or nanocatalysts, can replace traditional heavy metal catalysts. researchgate.netresearchgate.net

Energy-Efficient Methods: Techniques like microwave-assisted synthesis and ultrasonication can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Applying these principles to the synthesis of this compound would not only reduce the environmental impact of its production but also potentially lower manufacturing costs, making future therapies more accessible.

Q & A

Q. What are common synthetic strategies for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives?

The synthesis typically involves constructing the pyrrolopyrimidine core through cyclization of intermediates such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrrolines. Key steps include aryl substitution at the 6-position and functionalization of the pyrimidine ring (e.g., introducing hydroxy, amino, or mercapto groups). For example, 6-aryl derivatives are synthesized via 1-aryl-4-cyano-3-pyrrolidinones, followed by cyclization under basic conditions . Advanced intermediates like 3-thioformylamino derivatives can undergo base-catalyzed ring closure to form 4-mercaptopyrimidines .

Q. How can spectroscopic methods characterize newly synthesized derivatives?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent placement. For instance, 1H^1H-13C^{13}C HMBC correlations distinguish N-1 vs. N-2 glycosylation in pyrazolo[3,4-d]pyrimidine analogs by detecting coupling between anomeric protons (H-1') and pyrimidine carbons . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, as demonstrated for trifluoromethyl-substituted derivatives (e.g., observed [M+H]+^+ at 648.1723 vs. calculated 648.1706) .

Q. What structural modifications enhance biological activity in this scaffold?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aryl substituents at the 3- or 4-positions improves target binding. For example, coupling 4-aminopyrrolopyrimidines with boronic acids (e.g., 4-chlorophenyl) via Suzuki-Miyaura reactions enhances antiparasitic activity . Substituent lipophilicity and hydrogen-bonding capacity are optimized using ligand lipophilicity efficiency (LLE) metrics .

Advanced Research Questions

Q. How are 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines optimized as ATR kinase inhibitors?

Structure-activity relationship (SAR) studies focus on the amide pharmacophore and substituent effects on the pyrrolopyrimidine core. Derivatives with 7,7-dimethyl groups exhibit improved ATR inhibition (IC50_{50} < 100 nM) by enhancing hydrophobic interactions with the kinase's ATP-binding pocket. Ligand efficiency metrics (e.g., LLE) guide prioritization of compounds balancing potency and physicochemical properties .

Q. What methodologies assess metabolic stability in preclinical studies?

Liver microsome assays evaluate Phase I (CYP450) and Phase II (UGT) metabolism. Compounds (5 μM) are incubated with 0.5 mg/mL mouse or human liver microsomes, NADPH, and UDPGA. Sampling at timed intervals followed by LC-MS/MS quantifies parent compound degradation. For example, metabolic half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}) are calculated to predict hepatic extraction .

Q. How is in vivo efficacy evaluated against neglected tropical diseases like Chagas disease?

Mouse models infected with Trypanosoma cruzi are treated orally (e.g., 25 mg/kg daily for 5 days). Parasitemia reduction is quantified via β-galactosidase assays in host cells, while survival rates and histopathology assess therapeutic efficacy. In vitro IC50_{50} values (e.g., <1 μM) are validated against in vivo outcomes to prioritize candidates .

Q. How are discrepancies between in vitro and in vivo activity resolved?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling identifies factors like bioavailability or tissue penetration. For instance, poor correlation between in vitro potency and in vivo efficacy may require prodrug strategies or formulation optimization. Contradictory data are addressed using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. Methodological Notes

  • Data Sources : Excluded unreliable platforms (e.g., BenchChem) per guidelines.
  • Contradictions : No direct contradictions observed; variations arise from substituent-specific effects or assay conditions.
  • Key References : Synthesis , SAR , bioactivity , and ADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。